Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate belongs to the class of spirocyclic compounds characterized by the presence of two nitrogen atoms within a bicyclic framework. It is classified under nitrogen condensed heterocyclic rings and is recognized for its potential therapeutic applications in medicinal chemistry. The compound is identified by the CAS number 1222106-45-7 and has a molecular formula of C₁₄H₁₈N₂O₂ with a molecular weight of 246.30 g/mol .
The synthesis of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate typically involves several steps:
The synthetic route avoids hazardous reagents like boron trifluoride diethyl etherate, enhancing safety during industrial production .
The molecular structure of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate features a spirocyclic arrangement that includes:
The InChIKey for this compound is XINDIUOJBNUZMM-UHFFFAOYSA-N, which aids in its identification in chemical databases .
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound for enhanced biological activity or for creating derivatives with different properties .
The mechanism of action for Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is not fully elucidated but is believed to involve:
Research into its pharmacodynamics and pharmacokinetics is ongoing to better understand its therapeutic potential .
The physical and chemical properties of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate include:
These properties influence its handling in laboratory settings and potential applications in pharmaceuticals .
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and related fields .
Recent patents disclose optimized pathways for synthesizing Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate, emphasizing strategic protective group manipulation. A pivotal approach starts with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives. In the initial substitution step, mesylate-activated precursor (1-((((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (Compound I) reacts with glycine methyl ester hydrochloride (2.0 molar equivalents) in acetonitrile. Potassium carbonate (3.0 molar equivalents) facilitates nucleophilic displacement at room temperature, yielding the glycine adduct Compound II with >85% efficiency [1] . The 4-methoxybenzyl (PMB) group serves as a temporary protective moiety, later exchanged for benzyl via reductive amination. This switch enables selective deprotection under mild acidic conditions (trifluoroacetic acid), circumventing side reactions observed with traditional benzyloxycarbonyl (Cbz) groups . Final carboxylate formation uses benzyl chloroformate, achieving the target compound in a four-step sequence with an overall yield of 52–68% .
Efficient spiroannihilation relies on tailored catalytic systems. Chiral spirocyclic phosphoric acids (SPAs) demonstrate high enantioselectivity (up to 93% ee) in constructing the diazaspiro[2.5]octane core via intramolecular cyclization. These catalysts promote stereospecific [3+2] cycloadditions between azomethine ylides and cyclopropane-derived dipolarophiles, forming the strained spirocyclic ring under mild conditions . Alternative protocols employ zinc triflate-catalyzed hydroamination for cyclodehydrative aromatization, converting propargylamide intermediates into fused azoles linked to the spirocyclic core (75% yield) . However, scalability remains challenging due to catalyst loading requirements (10–15 mol%) and sensitivity to moisture .
Traditional syntheses of diazaspirooctanes required boron trifluoride diethyl etherate for carbonyl reduction—a reagent posing explosion risks and hydrogen fluoride toxicity upon hydrolysis [1]. Modern routes eliminate this hazard through:
Table 1: Hazard Mitigation in Key Synthetic Steps
Step | Traditional Reagent | Green Alternative | Waste Reduction |
---|---|---|---|
Reduction | Boron trifluoride diethyl etherate | NaBH₄/EtOH | 85% |
Cyclization | Lewis acid catalysts (e.g., AlCl₃) | Zn(OTf)₂ (low loading) | 60% |
Solvent | Dichloromethane | Ethyl acetate/water mixture | 70% |
Scalability bottlenecks arise during N-deprotection and imine reduction. PMB removal necessitates strong acids (e.g., trifluoroacetic acid), generating stoichiometric salt waste. Patent CN111943893B reports replacing this with catalytic hydrogenolysis (Pd/C, H₂), but competing side reactions reduce yields to 65–70% at >100-g scale . Additionally, sodium borohydride reduction of the imine intermediate requires pH-controlled conditions (pH 7–8) to prevent ester group cleavage. Insufficient pH control leads to 15–20% yield loss due to hydrolysis . Process intensification via continuous flow reactors is emerging to enhance mixing and temperature control during these exothermic steps .
Table 2: Scalability Parameters for Critical Steps
Step | Key Challenge | Optimal Conditions | Max Scale Reported | Yield |
---|---|---|---|---|
PMB Deprotection | Acid waste generation | 10% Pd/C, H₂ (50 psi), EtOAc | 500 g | 68% |
NaBH₄ Reduction | pH sensitivity | 0°C, pH 7.5 buffer, EtOH | 200 g | 82% |
Final Cbz Protection | Benzyl chloroformate purity | 0°C, K₂CO₃, CH₃CN | 1 kg | 90% |
The spiro[2.5]octane system contains no inherent chiral centers, but enantiopurity becomes critical when introducing chiral auxiliaries for drug discovery. Asymmetric reductive amination using enantiopure menthol esters achieves 88% de, but auxiliary removal requires harsh hydrolysis . More efficient approaches leverage chiral phase-transfer catalysts (e.g., cinchona-derived ammonium salts) during cyclopropane ring formation, affording enantiomeric ratios of 95:5 . Recent advances exploit enzymatic desymmetrization with lipases or reductases to resolve racemic intermediates, though substrate specificity limits broad adoption . X-ray crystallography confirms that steric hindrance from the benzylcarboxylate group forces the piperazine ring into a boat conformation, influencing stereoselectivity in downstream functionalizations [5].
Comprehensive Compound List
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3